1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-
CAS No.: 651744-37-5
Cat. No.: VC16790643
Molecular Formula: C7H4FN5
Molecular Weight: 177.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651744-37-5 |
|---|---|
| Molecular Formula | C7H4FN5 |
| Molecular Weight | 177.14 g/mol |
| IUPAC Name | 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H4FN5/c8-6-4-1-2-10-7(4)11-3-5(6)12-13-9/h1-3H,(H,10,11) |
| Standard InChI Key | DKIVJVRLZLDGIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=NC=C(C(=C21)F)N=[N+]=[N-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a fused bicyclic system: a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen) . Critical substituents include:
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Fluorine at position 4: Enhances electronegativity and metabolic stability.
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Azido group at position 5: Confers reactivity for click chemistry (e.g., Huisgen cycloaddition).
Table 1 summarizes key structural descriptors:
| Property | Value |
|---|---|
| IUPAC Name | 5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | |
| Molecular Weight | 177.14 g/mol |
| Canonical SMILES | C1=CNC2=NC=C(C(=C21)F)N=[N+]=[N-] |
| InChIKey | DKIVJVRLZLDGIK-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for related analogs provide indirect insights. For example, 4-azido-1H-pyrrolo[2,3-b]pyridine exhibits NMR peaks at δ 6.46 (H-3) and 8.18 (H-6), with a characteristic NH signal at δ 11.86 . Density functional theory (DFT) calculations predict electrophilic reactivity at the azido group, while fluorine’s inductive effect stabilizes the aromatic system.
Synthesis and Functionalization
Synthetic Routes
The compound is synthesized via nucleophilic substitution, leveraging precursor halogenated pyrrolopyridines. A representative protocol involves:
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Starting Material: 4-Fluoro-5-chloro-1H-pyrrolo[2,3-b]pyridine.
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Azidation: Treatment with sodium azide (NaN) in dimethylformamide (DMF) at 110°C .
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Workup: Purification via column chromatography (30% ethyl acetate/petroleum ether) .
This method achieves a 66% yield for analogous azido-pyrrolopyridines, though optimization may be required for the fluoro derivative .
Derivative Synthesis
The azido group’s versatility enables further functionalization:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates.
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Reduction: Staudinger reaction converts -N to -NH, enabling peptide coupling.
Table 2 contrasts physicochemical properties with halogenated analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 5-Azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine | 177.14 | 1.2* | |
| 4-Azido-5-bromo-1H-pyrrolo[2,3-b]pyridine | 238.04 | 2.7 | |
| 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | 262.02 | 3.1 |
*Estimated via computational methods .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar azido group and nonpolar aromatic system:
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Aqueous Solubility: Limited (~0.1 mg/mL), necessitating DMF or DMSO for dissolution.
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Thermal Stability: Decomposes above 180°C, consistent with azide thermal liability .
Reactivity
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Photolability: Azido groups may degrade under UV light, requiring storage in amber vials.
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Nucleophilic Sites: Pyridine nitrogen and pyrrole NH participate in acid-base reactions .
Applications in Medicinal Chemistry
Kinase Inhibition
Pyrrolopyridines are privileged scaffolds in kinase inhibitor design. For instance, analogs like tofacitinib (JAK inhibitor) share structural motifs, suggesting 5-azido-4-fluoro derivatives could target ATP-binding pockets.
Antibacterial Agents
Fluorine’s electronegativity enhances membrane penetration, while azido groups enable target-specific conjugation. Preliminary studies on similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus.
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